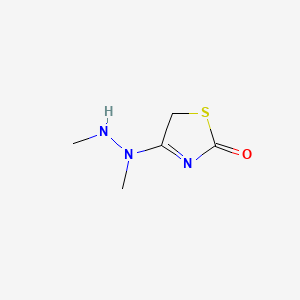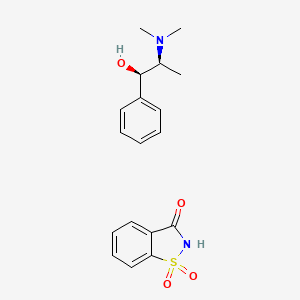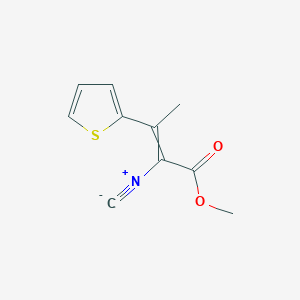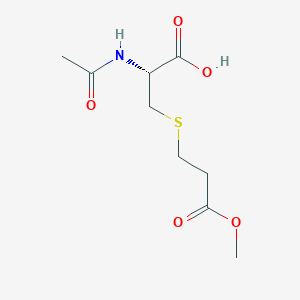
5'-O-Acetyl-2'-deoxy-3-methyl-3,4-dihydrocytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine is a synthetic nucleoside analog. Nucleosides are the building blocks of nucleic acids, which are essential for various biological processes. This compound is structurally related to cytidine, a naturally occurring nucleoside, but has been chemically modified to enhance its properties for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine typically involves multiple steps, starting from readily available precursors. One common approach is the acetylation of 2’-deoxy-3-methyl-3,4-dihydrocytidine. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
Mechanism of Action
The mechanism of action of 5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside.
5-Methylcytidine: Another modified nucleoside with potential therapeutic applications.
3’-Deoxy-3’-fluorothymidine: A nucleoside analog used in antiviral therapy.
Uniqueness
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine is unique due to its specific chemical modifications, which enhance its stability and biological activity. These modifications make it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
73392-05-9 |
|---|---|
Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-3-methyl-2-oxo-4H-pyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H19N3O5/c1-7(16)19-6-9-8(17)5-11(20-9)15-4-3-10(13)14(2)12(15)18/h3-4,8-11,17H,5-6,13H2,1-2H3/t8-,9+,10?,11+/m0/s1 |
InChI Key |
UVQSDXXNVPGHLG-FPTZPQHFSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(N(C2=O)C)N)O |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=CC(N(C2=O)C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)


![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)








